

"tribromo-8,16-Pyranthrenedione" molecular formula and weight

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Compound of Interest

Compound Name: 8,16-Pyranthrenedione, tribromo
Cat. No.: B072587

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In-Depth Technical Guide: Tribromo-8,16-Pyranthrenedione

This technical guide provides a comprehensive overview of the key molecular properties of tribromo-8,16-pyranthrenedione, a halogenated aromatic dione of interest to researchers in materials science and organic synthesis. The document outlines its fundamental physicochemical data and presents a detailed, generalized experimental protocol for its synthesis via electrophilic bromination.

Core Molecular Data

The essential quantitative data for tribromo-8,16-pyranthrenedione is summarized in the table below. This information is critical for analytical characterization, stoichiometric calculations, and interpretation of experimental results.

Parameter	Value
Molecular Formula	C30H11Br3O2
Monoisotopic Mass	639.83093 Da

Synthetic Protocol: Electrophilic Bromination



The synthesis of tribromo-8,16-pyranthrenedione can be achieved through the electrophilic bromination of 8,16-pyranthrenedione. The following protocol is a generalized procedure adapted from established bromination methods for aromatic hydrocarbons, specifically utilizing an in-situ generation of bromine from hydrobromic acid and an oxidizing agent.

Materials:

- 8,16-Pyranthrenedione
- Hydrobromic acid (48% aqueous solution)
- Hydrogen peroxide (30% agueous solution)
- Glacial acetic acid (solvent)
- Deionized water
- Sodium thiosulfate (for quenching)
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser, dissolve 8,16-pyranthrenedione in glacial acetic
 acid.
- Addition of HBr: To the stirred solution, add a stoichiometric excess of 48% hydrobromic acid.
- Initiation of Bromination: Slowly add 30% hydrogen peroxide to the reaction mixture via the dropping funnel. The addition should be controlled to maintain a steady reaction rate and temperature. The reaction proceeds via the in-situ generation of bromine (Br2), which then acts as the electrophile.

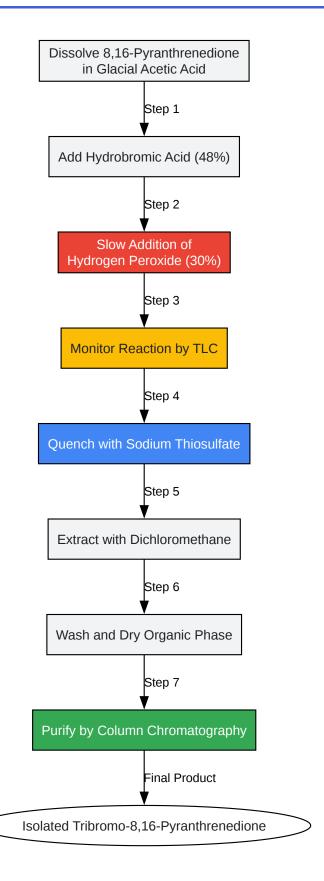


- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the brominated products. Due to the formation of multiple brominated species, careful monitoring is essential to optimize the yield of the desired tribromo- derivative.
- Workup: Upon completion, cool the reaction mixture to room temperature and quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane.
- Purification: Wash the combined organic layers with deionized water and brine. Dry the
 organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under
 reduced pressure.
- Chromatography: The crude product, a mixture of mono-, di-, tri-, and polybrominated pyranthrenediones, is then purified by column chromatography on silica gel to isolate the tribromo-8,16-pyranthrenedione fraction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of tribromo-8,16-pyranthrenedione.





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